molecular formula C20H13Cl2FN4O2 B11510578 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11510578
M. Wt: 431.2 g/mol
InChI Key: YFKWTDXNISODLI-UHFFFAOYSA-N
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Description

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, dichloro, methoxy, fluorophenyl, and carbonitrile. The presence of these diverse functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the pyrano ring: The pyrazole intermediate is then reacted with suitable aldehydes and active methylene compounds under basic conditions to form the pyrano[2,3-c]pyrazole core.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s diverse functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(3,5-dichlorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the methoxy group.

    6-Amino-4-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Contains additional methoxy groups.

    6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Substitutes the fluorophenyl group with a chlorophenyl group.

Uniqueness

The uniqueness of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H13Cl2FN4O2

Molecular Weight

431.2 g/mol

IUPAC Name

6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13Cl2FN4O2/c1-28-18-12(6-10(21)7-14(18)22)15-13(8-24)19(25)29-20-16(15)17(26-27-20)9-2-4-11(23)5-3-9/h2-7,15H,25H2,1H3,(H,26,27)

InChI Key

YFKWTDXNISODLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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